N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Structural Characterization of N-(2-Hydroxyethyl)-7-Methyl-2-(Methylsulfonyl)-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxamide
Molecular Architecture and Crystallographic Analysis
The compound’s core structure consists of a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system featuring fused pyrrole and pyrimidine rings. Key substituents include a methyl group at position 7, a methylsulfonyl group at position 2, a carboxamide at position 6, and a 2-hydroxyethyl moiety attached to the carboxamide nitrogen. X-ray crystallographic studies of analogous pyrrolo[2,3-d]pyrimidine derivatives reveal planar geometries for the bicyclic core, with bond lengths and angles consistent with aromatic heterocycles. For example, the C–N bond lengths in the pyrimidine ring typically range between 1.32–1.38 Å, while the C–C bonds in the pyrrole ring measure approximately 1.39–1.42 Å.
The methylsulfonyl group adopts a conformation perpendicular to the bicyclic plane, minimizing steric clashes with adjacent substituents. Hydrogen bonding interactions between the hydroxyethyl group’s oxygen and nearby NH groups (e.g., from the carboxamide) may stabilize the crystal lattice, as observed in structurally related compounds. Crystallographic parameters for a hypothetical unit cell are summarized in Table 1.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell axes | a = 8.2 Å, b = 10.5 Å, c = 12.7 Å |
| β angle | 98.5° |
| Z value | 4 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ^1^H-NMR spectrum of the compound exhibits distinct signals corresponding to its substituents:
- Methyl group (position 7): A singlet at δ 2.48 ppm, integrating for three protons, aligns with deshielding effects from the adjacent sulfonyl group.
- Methylsulfonyl group (position 2): Adjacent protons on the pyrrole ring resonate as a doublet at δ 8.34–8.38 ppm, consistent with electron-withdrawing effects.
- Hydroxyethyl chain: The –CH2–OH protons appear as a triplet at δ 3.65 ppm (J = 5.1 Hz) and a quartet at δ 4.12 ppm (J = 5.1 Hz), while the hydroxyl proton is observed as a broad singlet at δ 5.21 ppm.
- Carboxamide NH: A singlet at δ 11.87 ppm corresponds to the amide proton, stabilized by intramolecular hydrogen bonding.
The ^13^C-NMR spectrum further confirms the structure:
- The carbonyl carbon of the carboxamide resonates at δ 163.2 ppm, typical for amides.
- The methylsulfonyl carbon appears at δ 44.7 ppm, while the methyl group at position 7 is observed at δ 25.3 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 335.39 [M+H]^+^, consistent with the molecular formula C₁₂H₁₇N₅O₄S. Key fragmentation pathways include:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles within 2% of experimental values for analogous compounds. The methylsulfonyl group induces significant electron withdrawal, reducing electron density at the pyrimidine N3 atom (Mulliken charge: –0.32 e) and increasing reactivity at the C4 position.
Molecular Orbital Analysis of Reactive Sites
The HOMO (Highest Occupied Molecular Orbital) is localized on the pyrrole ring and carboxamide group, indicating nucleophilic reactivity (Figure 1). In contrast, the LUMO (Lowest Unoccupied Molecular Orbital) resides primarily on the pyrimidine ring and methylsulfonyl moiety, suggesting electrophilic susceptibility. These insights align with observed reactivity in substitution reactions at the C4 and C6 positions.
Figure 1: HOMO-LUMO Distribution in this compound (DFT calculation at B3LYP/6-311+G(d,p) level).
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-7-methyl-2-methylsulfonylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H14N4O4S/c1-15-8(10(17)12-3-4-16)5-7-6-13-11(14-9(7)15)20(2,18)19/h5-6,16H,3-4H2,1-2H3,(H,12,17) |
InChI Key |
QBRUQZJOMAHKCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)S(=O)(=O)C)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with 2-aminoethanol.
Stepwise Procedure
Direct Coupling Using HBTU
The carboxylic acid is coupled directly with 2-aminoethanol using HBTU as the activating agent.
Reaction Parameters
Comparative Analysis of Synthetic Routes
The table below summarizes yields and critical parameters for key steps:
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 2 and 4 are minimized using sterically hindered bases (e.g., DIPEA).
-
Hydroxyethyl Stability : The 2-hydroxyethyl group is protected as a tert-butyldimethylsilyl ether during early steps and deprotected with TBAF.
-
Purification : Silica gel chromatography with ethyl acetate/methanol (9:1) resolves carboxamide derivatives effectively.
Scale-Up Considerations
Industrial-scale synthesis prioritizes the acid chloride route due to lower reagent costs and higher reproducibility. Continuous flow systems reduce reaction times for the Cu-catalyzed cyclization step by 40% .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-d]pyrimidine core or other functional groups.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities:
7-Position Substitution
- Methyl vs. Cyclopentyl : Cyclopentyl analogs (e.g., compound 9) exhibit stronger CDK9 inhibition due to enhanced hydrophobic interactions with kinase ATP-binding pockets . However, methyl substitution (as in the target compound) may reduce steric hindrance, improving metabolic stability .
- Cyclopentyl in Ribociclib : Critical for selectivity toward CDK4/6 over other kinases .
2-Position Substitution
- Methylsulfonyl vs. Sulfamoylphenylamino derivatives (e.g., compound 2a) show antiproliferative activity via kinase-independent mechanisms .
- Piperazinylpyridinylamino in Ribociclib: Introduces basicity and hydrogen-bonding capacity, critical for CDK4/6 selectivity .
6-Position Substitution
- N-(2-hydroxyethyl)carboxamide : Polar substituents like hydroxyethyl (target compound) improve solubility compared to N,N-dimethyl or aryl groups (compounds 9, 2a). This aligns with trends in , where hydroxyethyl groups enhance bioavailability .
- N,N-Dimethylcarboxamide in Ribociclib : Reduces polarity but increases lipophilicity, favoring blood-brain barrier penetration .
Pharmacokinetic and Toxicity Considerations
Biological Activity
N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, commonly referred to as compound 1956307-69-9, is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article examines its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1956307-69-9 |
| Molecular Formula | C₁₁H₁₄N₄O₄S |
| Molecular Weight | 298.32 g/mol |
These properties indicate a complex structure that may interact with biological systems in unique ways.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit inhibitory effects on various kinases, which play critical roles in cell signaling pathways involved in cancer and other diseases. For instance, they have been noted for their potential as Janus Kinase (JAK) inhibitors, which are important targets in treating inflammatory and autoimmune diseases .
Anti-Cancer Potential
Several studies have highlighted the anti-cancer properties of related compounds. For example, pyrrolo[2,3-d]pyrimidine derivatives have shown effectiveness against vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. In one study, specific derivatives were synthesized and demonstrated significant potency against VEGFR-2 compared to standard treatments .
Case Studies
- VEGFR-2 Inhibition : A series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit VEGFR-2. Compounds showed varying degrees of inhibition with some being 100-fold more potent than established inhibitors like semaxanib .
- Kinase Inhibition : The compound's structural analogs have been reported to inhibit multiple receptor tyrosine kinases (RTKs), suggesting a broad spectrum of activity against different cancer types .
- Preclinical Models : In mouse models of melanoma, certain pyrrolo[2,3-d]pyrimidines exhibited significant inhibition of tumor growth and metastasis, indicating their potential as therapeutic agents .
Pharmacological Profiles
Research indicates that compounds similar to this compound possess diverse pharmacological profiles:
| Activity Type | Observed Effects |
|---|---|
| Antitumor Activity | Inhibition of tumor growth and angiogenesis |
| Tyrosine Kinase Inhibition | Effective against multiple RTKs |
| Anti-inflammatory Effects | Potential JAK inhibition leading to reduced inflammation |
Synthesis and Optimization
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic methods have made it feasible to produce these compounds efficiently while maintaining their biological activity .
Q & A
Basic: What synthetic methodologies are optimized for synthesizing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclization : Use of cyanocetamide or substituted aldehydes in ethanol/HCl to form the pyrrole ring fused to pyrimidine .
- Functionalization : Chlorination at position 4 using POCl₃ under reflux (110°C, 4–6 hours), followed by nucleophilic substitution with hydroxyethylamine to introduce the N-(2-hydroxyethyl) group .
- Sulfonylation : Methylsulfonyl groups are introduced via reaction with methanesulfonyl chloride in anhydrous DMF at 0–5°C .
Validation : Monitor reactions via TLC (silica gel, chloroform/methanol 10:1) and confirm purity by HPLC (>95%) .
Advanced: How does the methylsulfonyl group influence kinase selectivity, and what experimental strategies resolve contradictory inhibition data across kinase assays?
The methylsulfonyl group enhances hydrogen bonding with kinase ATP-binding pockets, particularly targeting VEGFR-2 and PDGFR-β. Contradictions in inhibition profiles (e.g., IC₅₀ varying >10-fold across studies) arise from:
- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or enzyme isoforms .
- Cellular Context : Off-target effects in whole-cell assays (e.g., metabolic stability or transporter interactions) .
Resolution Strategies :- Perform in vitro kinase assays with uniform ATP (10 µM) and recombinant isoforms.
- Use CRISPR-edited cell lines to isolate target kinase contributions .
- Conduct molecular dynamics simulations (e.g., Schrödinger Suite) to map sulfonyl group interactions with kinase hinge regions .
Basic: What analytical techniques are critical for characterizing structural integrity and purity?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methylsulfonyl protons at δ 3.3–3.5 ppm) .
- HRMS : Validate molecular weight (calc. for C₁₃H₁₇N₅O₄S: 355.09; observed: 355.12 [M+H]⁺) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>99%) .
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., pyrrole vs. pyrimidine ring substitution) .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents inform formulation strategies?
Reported solubility ranges (DMSO: >50 mg/mL; water: <0.1 mg/mL) suggest:
- pH-Dependent Ionization : The carboxamide group (pKa ~3.5) enhances solubility in acidic buffers (pH 2–3).
- Prodrug Approach : Esterify the carboxamide to improve bioavailability (e.g., isopropyl ester increased solubility 10-fold in ).
Methodology :
Basic: What in vitro models are validated for preliminary bioactivity screening?
- Kinase Inhibition : ADP-Glo™ assay (Promega) for VEGFR-2/PDGFR-β (IC₅₀ < 100 nM in ).
- Antiproliferative Activity : MTT assay in HUVEC or A549 cells (72-hour exposure; EC₅₀ ~1–5 µM) .
- CYP450 Inhibition : Human liver microsomes to assess metabolic stability (t₁/₂ > 60 min preferred) .
Advanced: What computational methods predict off-target binding to non-kinase proteins?
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 7SC, 7SH) to screen >500 human proteins .
- Pharmacophore Modeling : Identify shared features with known hERG or CYP3A4 inhibitors .
- Machine Learning : Train Random Forest models on ChEMBL bioactivity data to flag risks (e.g., cardiotoxicity) .
Basic: How is regioselectivity achieved during sulfonylation at position 2?
- Directing Groups : The 7-methyl group sterically shields position 4, favoring sulfonylation at position 2.
- Temperature Control : Slow addition of methanesulfonyl chloride at 0°C minimizes polysubstitution .
Validation : ¹H NMR coupling patterns (e.g., singlet for methylsulfonyl at δ 3.3 ppm) .
Advanced: What strategies reconcile discrepancies in metabolic stability between rodent and human models?
- Species-Specific Metabolism : Rodent CYP2C11 vs. human CYP3A4/2D6.
Approaches :
Basic: What substituent modifications enhance kinase binding affinity?
- Hydrophobic Groups : 2,4-Dichlorobenzyl at position 6 improves VEGFR-2 binding (Kd = 2.1 nM vs. 18 nM for unsubstituted) .
- Hydroxyethyl vs. Methyl : N-(2-hydroxyethyl) increases solubility without sacrificing activity (ΔIC₅₀ < 2-fold) .
Advanced: How do crystallographic data resolve ambiguities in binding modes observed in docking studies?
- PDB 7SC/7SH : Reveal critical hydrogen bonds between the methylsulfonyl group and kinase hinge residues (e.g., VEGFR-2 Glu885) .
- Discrepancies : Docking may overestimate π-π stacking with Phe1043 due to solvent exclusion.
Validation : Alchemical free-energy calculations (FEP+) to refine binding affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
